molecular formula C13H26Cl5N3 B11819567 2-(4-Benzylpiperazino)ethan-1-amine pentahydrochloride

2-(4-Benzylpiperazino)ethan-1-amine pentahydrochloride

Katalognummer: B11819567
Molekulargewicht: 401.6 g/mol
InChI-Schlüssel: XMCDPRSXZXJKNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Benzylpiperazino)ethan-1-amine pentahydrochloride is a chemical compound with the molecular formula C13H22ClN3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazino)ethan-1-amine pentahydrochloride typically involves the reaction of 4-benzylpiperazine with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzylpiperazino)ethan-1-amine pentahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(4-Benzylpiperazino)ethan-1-amine pentahydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(4-Benzylpiperazino)ethan-1-amine pentahydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Benzylpiperazino)ethan-1-amine pentahydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its benzylpiperazine moiety allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C13H26Cl5N3

Molekulargewicht

401.6 g/mol

IUPAC-Name

2-(4-benzylpiperazin-1-yl)ethanamine;pentahydrochloride

InChI

InChI=1S/C13H21N3.5ClH/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13;;;;;/h1-5H,6-12,14H2;5*1H

InChI-Schlüssel

XMCDPRSXZXJKNX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CCN)CC2=CC=CC=C2.Cl.Cl.Cl.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.